
2-(Piperidin-3-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-yl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)pyridine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Attachment to Pyridine: The piperidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting a piperidine derivative with a halogenated pyridine under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(Piperidin-3-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine part of the compound.
2-(Piperidin-4-yl)pyridine: A structural isomer with the piperidine ring attached at a different position.
Uniqueness
2-(Piperidin-3-yl)pyridine hydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine rings. This unique structure allows it to interact with a variety of biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H15ClN2 |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
2-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h1-2,5,7,9,11H,3-4,6,8H2;1H |
Clé InChI |
ZLYOREMRNZZIBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
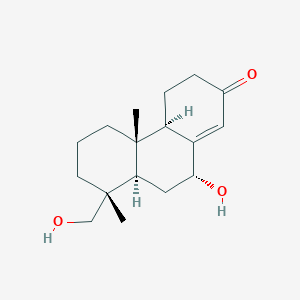
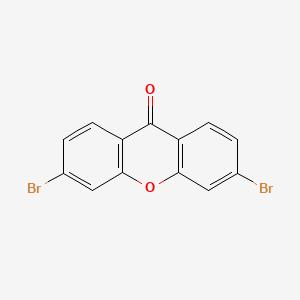


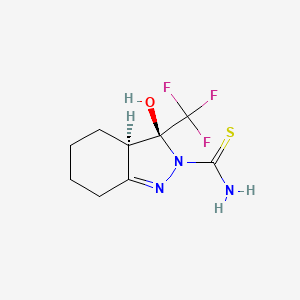
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

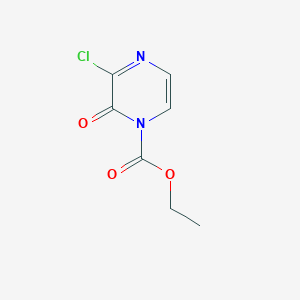
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
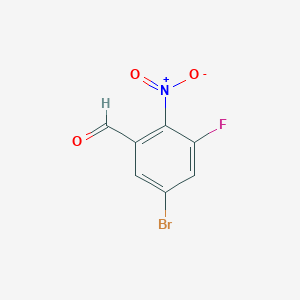

![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
